N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6OS/c1-4-6-16-12-10-9-17-20(8-7-15-11(21)5-2)13(10)19-14(18-12)22-3/h9H,4-8H2,1-3H3,(H,15,21)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCXDWPIFUZMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier Amidination and Heterocyclization
5-Aminopyrazole derivatives react with N,N-substituted amides (e.g., DMF) in the presence of PBr₃ to generate 4-formylpyrazole intermediates. Subsequent treatment with hexamethyldisilazane (HMDS) induces heterocyclization, forming the pyrazolo[3,4-d]pyrimidine core. Optimized conditions (DMF, 60°C, 1–2 h for amidination; HMDS, 70–80°C, 3–5 h for cyclization) yield the core structure in 91% efficiency.
Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Amidination | PBr₃, DMF | 60°C | 1–2 h | 95% |
| Heterocyclization | HMDS | 70–80°C | 3–5 h | 91% |
Functionalization at Position 4: Propylamino Group Installation
The propylamino group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Amination
Treating a 4-chloro intermediate with excess propylamine in ethanol at reflux (24 h, 80°C) achieves substitution. This method, adapted from, which details amino group installation in similar intermediates, typically affords >85% yield.
Reductive Amination
Condensation of a 4-keto derivative with propylamine followed by NaBH₄ reduction offers an alternative route, though this requires additional oxidation steps.
Functionalization at Position 1: Ethyl-Propanamide Side Chain
The ethyl-propanamide side chain is installed through alkylation followed by acylation.
Alkylation with 2-Bromoethylamine
Reacting the core with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in acetonitrile (60°C, 12 h) introduces the ethylamine moiety. Yields of 75–80% are typical for analogous alkylations.
Acylation with Propanoic Acid Derivative
The ethylamine intermediate is acylated using propanoic acid activated as an acyl chloride (propionyl chloride) in dichloromethane with triethylamine (0°C to RT, 2 h). This method, inspired by, which details propanamide synthesis via acid-ammonia reactions, achieves >90% conversion.
Integrated Synthetic Pathway
Combining these steps, the proposed synthesis proceeds as follows:
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Core Formation : 5-Amino-1,3-diphenylpyrazole → Vilsmeier amidination → Heterocyclization with HMDS → Pyrazolo[3,4-d]pyrimidine core (91% yield).
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Methylsulfanyl Introduction : Thiolation of 6-position with NaSCH₃ (80°C, 12 h → 78% yield).
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Propylamino Installation : 4-Chloro intermediate + propylamine (ethanol, reflux → 86% yield).
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Side Chain Attachment :
Overall Yield : ~50% (multi-step cumulative).
Industrial-Scale Considerations
Patent highlights the importance of cost-effective, scalable processes. Key adaptations for industrial production include:
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Solvent Recycling : DMF and ethanol are recovered via distillation.
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Catalyst Optimization : Using HMDS over metal-based catalysts reduces heavy metal waste.
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Continuous Flow Systems : Automating thiolation and amidation steps minimizes batch variability.
Challenges and Optimization Opportunities
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Regioselectivity : Competing substitutions at positions 1, 4, and 6 necessitate precise reaction control.
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Purification : Column chromatography remains critical for isolating intermediates, though recrystallization in ethanol improves scalability.
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Yield Improvements : Microwave-assisted heterocyclization could reduce reaction times from hours to minutes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may yield sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives of the pyrazolopyrimidine core.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrazolopyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenation followed by nucleophilic substitution using alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized derivatives (sulfoxides and sulfones), reduced derivatives, and substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry
Catalysis: : It acts as a catalyst or catalyst precursor in various organic reactions.
Material Science: : Employed in the synthesis of novel materials with specific electronic or photophysical properties.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Molecular Probes: : Used as a molecular probe in biochemical studies.
Medicine
Pharmaceuticals: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Polymers: : Utilized in the synthesis of specialized polymers with unique characteristics.
Mechanism of Action
Molecular Targets and Pathways: N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide exerts its effects through various mechanisms, depending on the context of its application. In enzyme inhibition, it binds to the active site of specific enzymes, blocking substrate access and thereby inhibiting the enzyme's activity. In pharmaceuticals, it may interact with cellular receptors or pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
(i) N-{2-[6-(Methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide
- Position 4: Morpholine replaces propylamino, introducing a polar, cyclic amine.
- Amide Group : Cyclopropanecarboxamide (rigid, three-membered ring) vs. propanamide (linear chain).
- Implications: Morpholine enhances solubility but may reduce membrane permeability.
(ii) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Sulfonamide Group : Replaces propanamide, offering stronger hydrogen-bonding capacity.
- Physical Data : Melting point 252–255°C; molecular mass 603.0 g/mol.
Substituent-Driven Functional Comparisons
Research Findings and Implications
- Activity Trends :
- Thermal Stability : The chromenyl-sulfonamide’s high melting point (252–255°C) suggests strong crystalline packing, advantageous for formulation .
Biological Activity
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide, also known by its CAS number 941896-27-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N6OS2 with a molecular weight of 390.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds related to the pyrazolo[3,4-d]pyrimidine structure exhibit a wide range of biological activities including:
- Antiviral Activity : Some derivatives have shown inhibitory effects against viruses such as varicella-zoster virus and human cytomegalovirus, although specific activity for this compound remains to be fully elucidated .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial Activity : Certain pyrazolo derivatives have demonstrated effectiveness against various bacterial strains and fungi .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory pathways or viral replication processes.
Case Studies
Several studies have explored the biological activity of similar pyrazolo compounds:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α and IL-6. One notable compound exhibited a comparable anti-inflammatory effect to dexamethasone at low concentrations .
- Antiviral Evaluation : In a study assessing the antiviral potential of various pyrazolo derivatives, some compounds showed promising results against viral replication with moderate efficacy .
- Antimicrobial Screening : Research involving the antimicrobial properties of pyrazolo compounds revealed significant inhibition against strains such as E. coli and Aspergillus niger, indicating potential therapeutic applications .
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Use reflux conditions in polar aprotic solvents like ethanol or butanol to enhance solubility of intermediates . Catalysts such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can accelerate key steps like nucleophilic substitution . Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates through recrystallization (e.g., acetonitrile) . Final purity (>95%) should be confirmed via HPLC and NMR .
Q. What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks to the methylsulfanyl (~δ 2.5 ppm) and propylamino groups (~δ 1.0–3.0 ppm) to verify substituent positions .
- IR Spectroscopy : Confirm the presence of amide bonds (C=O stretch ~1650 cm⁻¹) and thioether groups (C-S stretch ~650 cm⁻¹) .
- LC-MS : Validate molecular weight ([M+H]+ ion) and detect impurities using high-resolution mass spectrometry .
Q. What are common biological targets for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: This class targets enzymes (e.g., acetylcholinesterase , kinases) and receptors (e.g., adenosine A₂A for neurological applications ). To identify targets:
- Perform competitive inhibition assays with purified enzymes .
- Use radioligand binding assays for receptor profiling .
- Conduct transcriptomic analysis to detect downstream gene expression changes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed?
Methodological Answer:
- Core Modifications : Replace methylsulfanyl with bulkier groups (e.g., benzyl) to assess steric effects on enzyme binding .
- Side-Chain Optimization : Substitute the propanamide moiety with urea/thiourea derivatives to enhance solubility or target affinity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with kinase domains . Validate predictions via surface plasmon resonance (SPR) for binding kinetics .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay variability. To address this:
Q. What strategies mitigate low aqueous solubility in pharmacological assays?
Methodological Answer:
- Chemical Modification : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the propanamide chain .
- Formulation : Use co-solvents (DMSO ≤1%) or prepare nanoemulsions via high-pressure homogenization .
- Analytical Monitoring : Quantify solubility via dynamic light scattering (DLS) and validate stability under physiological conditions .
Synthesis and Characterization Challenges
Q. What purification methods are recommended post-synthesis?
Methodological Answer:
Q. How to assess stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures .
Computational and Mechanistic Approaches
Q. How can computational methods improve reaction pathway design?
Methodological Answer:
- Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
- Reaction Path Algorithms : Tools like Gaussian or ORCA simulate intermediates and optimize solvent/catalyst combinations .
- Data Integration : Feed experimental results (e.g., yields, byproducts) into machine learning models to predict optimal conditions .
Q. What in silico approaches predict metabolite formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
